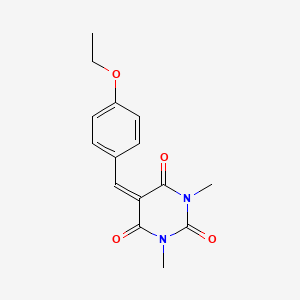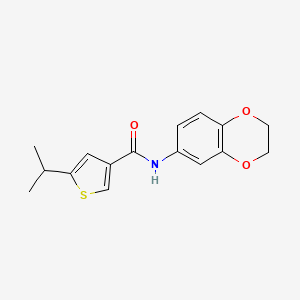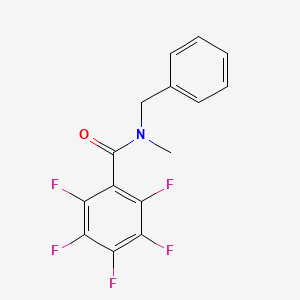![molecular formula C19H17ClN2O2S B4730730 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide](/img/structure/B4730730.png)
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide
Übersicht
Beschreibung
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. C646 is a potent inhibitor of the histone acetyltransferase (HAT) p300/CBP and has been shown to have a high specificity for this target.
Wirkmechanismus
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide inhibits the HAT activity of p300/CBP by binding to the acetyl-CoA binding site of the enzyme. This results in a decrease in the acetylation of histones and other proteins that are involved in the regulation of gene expression. The inhibition of p300/CBP activity by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high specificity for p300/CBP and does not inhibit other HAT enzymes. This specificity is important in minimizing off-target effects and reducing toxicity. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high specificity for p300/CBP, which minimizes off-target effects. However, this compound does have some limitations. It has a short half-life in vivo, which may limit its effectiveness as an anticancer agent. Additionally, this compound has poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide. One area of interest is the development of more potent and selective inhibitors of p300/CBP. Additionally, research is needed to determine the optimal dosage and administration of this compound for use as an anticancer agent. Further studies are also needed to investigate the potential use of this compound in combination with other therapies for the treatment of cancer. Finally, research is needed to investigate the potential use of this compound in the treatment of other diseases, such as inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide has been shown to have potential applications in cancer research. p300/CBP is a transcriptional coactivator that plays a critical role in the regulation of gene expression. Overexpression of p300/CBP has been observed in many types of cancer, including breast, colon, and prostate cancer. Inhibition of p300/CBP activity has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-3-24-16-7-5-4-6-15(16)18(23)22-19-21-17(12(2)25-19)13-8-10-14(20)11-9-13/h4-11H,3H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOFZBISFMXSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B4730647.png)
![2-[(2-hydroxyethyl)amino]-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4730654.png)


![N-{4-[(benzylamino)carbonyl]phenyl}-2-(benzylthio)benzamide](/img/structure/B4730682.png)


![N-1-adamantyl-5-(4-fluorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4730707.png)


![1-acetyl-3-(4-biphenylylmethyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B4730714.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4730723.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4730729.png)
![2-{4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4730732.png)